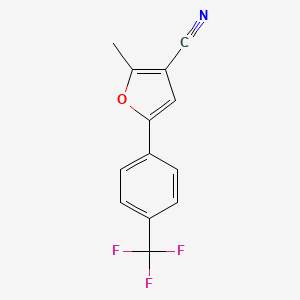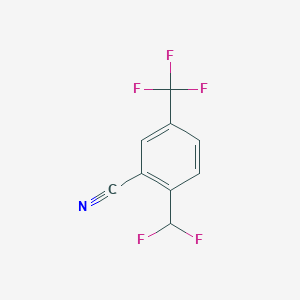
2-(2-アジドエトキシ)-5-フルオロ安息香酸
説明
Synthesis Analysis
The synthesis of such compounds often involves bioorthogonal chemistry, which allows for highly selective reactivity in biological environments . The genetic code expansion (GCE) technique has been used to incorporate non-canonical amino acids (ncAAs) into target proteins, giving them special functions and biological activities . This technique has been used to incorporate azide-containing amino acids into proteins .Chemical Reactions Analysis
The azide group in these compounds can react with alkynes to form a stable triazole linkage . This reaction is often used in the field of bioconjugation to join two biomolecules together .科学的研究の応用
創薬開発
2-(2-アジドエトキシ)-5-フルオロ安息香酸の分子中のアジド基は、潜在的な治療効果を持つ新規化合物の合成に利用できます。 例えば、抗炎症作用と抗がん作用が研究されているセラストロルなどの天然化合物の誘導体を生成するために使用できます 。アジド基は、クリックケミストリーによって他の官能基を導入することを可能にし、創薬スクリーニングのための多様な分子ライブラリーの開発を可能にします。
分子ドッキング研究
この化合物は、特定のタンパク質と相互作用するように設計された分子の前駆体として役立ちます。 分子ドッキング研究などの計算的研究は、合成された化合物と標的タンパク質(例えば、関節リウマチの治療法開発に関連するサルコエンドプラズミックレチクルCa2+トランスポートATPアーゼ(SERCA))との間の結合様式を予測することができます .
薬物動態特性予測
アジドエトキシ部分構造は、薬物の薬物動態特性に影響を与える可能性があります。 研究者は、2-(2-アジドエトキシ)-5-フルオロ安息香酸を含む合成された化合物の吸収、分布、代謝、排泄、毒性(ADMET)プロファイルを予測することにより、薬物類似性を評価することができます。これは、薬物開発の成功にとって極めて重要です .
作用機序
Target of Action
Similar compounds have been used in the development of antibody-drug conjugates (adcs) for targeted drug delivery . ADCs are designed to deliver cytotoxic payloads to specific cells, such as cancer cells .
Mode of Action
Compounds with similar structures have been used to create homogenous adcs . These ADCs are designed to bind to specific antigens on the surface of target cells, leading to internalization of the ADC-antigen complex and subsequent release of the cytotoxic drug .
Biochemical Pathways
Adcs, which may utilize similar compounds, work by delivering cytotoxic drugs to specific cells, disrupting cellular processes and leading to cell death .
Pharmacokinetics
One study suggests that a compound synthesized from a natural compound and connected to a peg azide moiety through an amide linkage was assessed for its drug-likeness by predicting its pharmacokinetic properties .
Result of Action
Adcs, which may utilize similar compounds, are designed to cause cell death in target cells .
Action Environment
The effectiveness of similar compounds used in adcs can be influenced by factors such as the abundance of target antigens on the cell surface and the ability of the adc to be internalized by the cell .
将来の方向性
生化学分析
Biochemical Properties
2-(2-Azidoethoxy)-5-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of click chemistry. The azido group in the compound is highly reactive and can participate in cycloaddition reactions with alkynes, forming stable triazole linkages. This property makes it a valuable tool for labeling and tracking biomolecules in complex biological systems. Additionally, 2-(2-Azidoethoxy)-5-fluorobenzoic acid can interact with various enzymes and proteins, facilitating the study of enzyme kinetics and protein-protein interactions. For instance, it has been shown to interact with sarco-endoplasmic reticulum Ca2+ transport ATPase (SERCA), a key enzyme involved in calcium homeostasis .
Cellular Effects
The effects of 2-(2-Azidoethoxy)-5-fluorobenzoic acid on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with SERCA can modulate calcium signaling pathways, which are crucial for various cellular functions such as muscle contraction, neurotransmitter release, and cell proliferation. Furthermore, 2-(2-Azidoethoxy)-5-fluorobenzoic acid has been observed to affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-(2-Azidoethoxy)-5-fluorobenzoic acid exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with alkyne-containing molecules, enabling the precise modification of proteins and other biomolecules. This mechanism is particularly useful in the study of enzyme inhibition or activation, as it allows for the targeted modification of active sites and regulatory domains. Additionally, the fluorine atom in the compound can influence the electronic properties of the molecule, further modulating its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Azidoethoxy)-5-fluorobenzoic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation and loss of activity. In in vitro studies, the long-term effects of 2-(2-Azidoethoxy)-5-fluorobenzoic acid on cellular function have been observed, with some studies reporting changes in cell viability and metabolic activity over extended periods of exposure .
Dosage Effects in Animal Models
The effects of 2-(2-Azidoethoxy)-5-fluorobenzoic acid in animal models vary with different dosages. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in calcium homeostasis and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
2-(2-Azidoethoxy)-5-fluorobenzoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic processes can influence the overall activity and efficacy of the compound, as well as its potential for off-target effects .
Transport and Distribution
Within cells and tissues, 2-(2-Azidoethoxy)-5-fluorobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. For example, the compound may be actively transported into cells via specific membrane transporters, facilitating its intracellular distribution and targeting .
Subcellular Localization
The subcellular localization of 2-(2-Azidoethoxy)-5-fluorobenzoic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance the specificity and efficacy of the compound in modulating biochemical pathways and cellular processes .
特性
IUPAC Name |
2-(2-azidoethoxy)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O3/c10-6-1-2-8(7(5-6)9(14)15)16-4-3-12-13-11/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLOSQQAPBQFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413049.png)






![2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B1413058.png)

![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine](/img/structure/B1413062.png)
![methyl (1R,5S,6R)-3-(trifluoroacetyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1413064.png)


